molecular formula C11H11NO2S2 B14215801 2(3H)-Thiazolethione, 3-hydroxy-5-(4-methoxyphenyl)-4-methyl- CAS No. 529477-58-5

2(3H)-Thiazolethione, 3-hydroxy-5-(4-methoxyphenyl)-4-methyl-

Cat. No.: B14215801
CAS No.: 529477-58-5
M. Wt: 253.3 g/mol
InChI Key: CBRLXXZMZGCCPP-UHFFFAOYSA-N
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Description

2(3H)-Thiazolethione, 3-hydroxy-5-(4-methoxyphenyl)-4-methyl- is a heterocyclic compound that contains a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Thiazolethione, 3-hydroxy-5-(4-methoxyphenyl)-4-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Thiazolethione, 3-hydroxy-5-(4-methoxyphenyl)-4-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolethione to thiazolidine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

2(3H)-Thiazolethione, 3-hydroxy-5-(4-methoxyphenyl)-4-methyl- has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2(3H)-Thiazolethione, 3-hydroxy-5-(4-methoxyphenyl)-4-methyl- involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2(3H)-Thiazolethione, 3-hydroxy-5-(4-hydroxyphenyl)-4-methyl-
  • 2(3H)-Thiazolethione, 3-hydroxy-5-(4-chlorophenyl)-4-methyl-
  • 2(3H)-Thiazolethione, 3-hydroxy-5-(4-nitrophenyl)-4-methyl-

Uniqueness

2(3H)-Thiazolethione, 3-hydroxy-5-(4-methoxyphenyl)-4-methyl- is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

529477-58-5

Molecular Formula

C11H11NO2S2

Molecular Weight

253.3 g/mol

IUPAC Name

3-hydroxy-5-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2-thione

InChI

InChI=1S/C11H11NO2S2/c1-7-10(16-11(15)12(7)13)8-3-5-9(14-2)6-4-8/h3-6,13H,1-2H3

InChI Key

CBRLXXZMZGCCPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=S)N1O)C2=CC=C(C=C2)OC

Origin of Product

United States

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